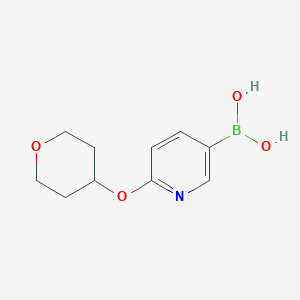
(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronsäure
Übersicht
Beschreibung
(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid, also known as 6-THOPB, is an organoboron compound that has recently gained attention in the scientific community due to its versatile applications in the synthesis of organic compounds and its potential therapeutic effects. This compound has been studied for its ability to bind to proteins, its potential as an enzyme inhibitor, and its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Inhibitoren der Ataxia-Telangiectasie-mutierten (ATM) Kinase
Diese Verbindung wurde bei der Entwicklung von potenten, selektiven und oral verfügbaren Inhibitoren der Ataxia-Telangiectasie-mutierten (ATM) Kinase eingesetzt . Die ATM-Inhibitoren haben in Maus-Xenograft-Modellen das Antitumorpotential gezeigt, wenn sie mit DNA-Doppelstrangbruch-induzierenden Mitteln kombiniert werden .
Antiproliferative Aktivität
Die Verbindung wurde bei der Synthese von 2,4,6,7-Tetrasubstituierten-2H-pyrazolo[4,3-c]pyridinen eingesetzt, die eine antiproliferative Aktivität gegen die Krebszelllinien K562, MV4-11 und MCF-7 gezeigt haben . Die potentesten Verbindungen zeigten niedrige mikromolare GI 50-Werte .
Induktion von Zelltod
Die Verbindung wurde bei der Synthese von 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol eingesetzt, das gezeigt hat, dass es die Spaltung der Poly(ADP-Ribose)polymerase 1 (PARP-1) induziert, das Initiatorenzym der apoptotischen Kaskade Caspase 9 aktiviert, eine Fragmentierung des Mikrotubuli-assoziierten Proteins 1-Lichtkette 3 (LC3) induziert und die Expressionsniveaus des proliferierenden Zellkernantigens (PCNA) reduziert .
Fluoreszenzeigenschaften
Die Verbindung wurde bei der Synthese von 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin eingesetzt, das potente pH-Indikatoreigenschaften gezeigt hat, die sowohl die fluoreszenzintensitätsbasierte als auch die ratiometrische pH-Messung ermöglichen .
Zwischenprodukt für die organische Synthese
Diese Verbindung spielt eine wichtige Rolle als Zwischenprodukt für die organische Synthese im agrochemischen, pharmazeutischen und Farbstoffbereich .
Eigenschaften
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9,13-14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVDCDBRMLRMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732143 | |
| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1028745-48-3 | |
| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



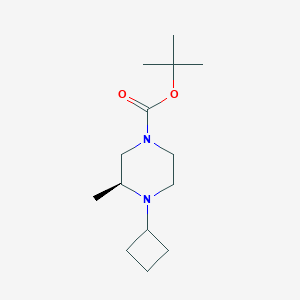
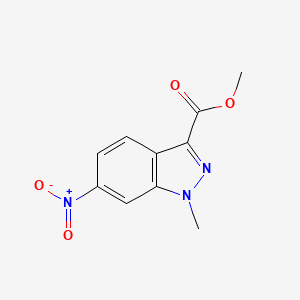
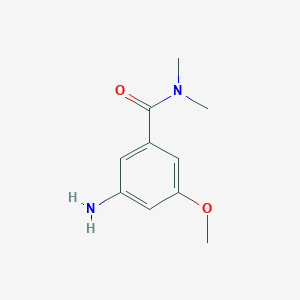



![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)
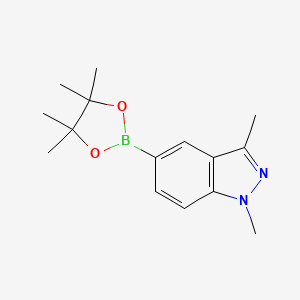

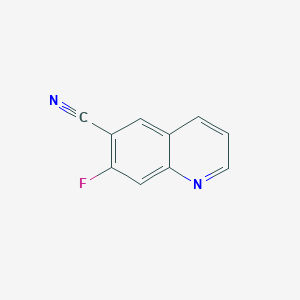
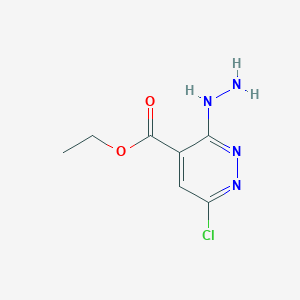
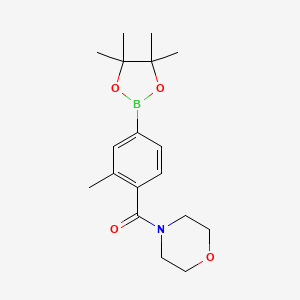
![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)